3-(Chloromethyl)-2-methylfuran
Overview
Description
3-(Chloromethyl)-2-methylfuran is an organic compound characterized by a furan ring substituted with a chloromethyl group at the third position and a methyl group at the second position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylfuran typically involves the chloromethylation of 2-methylfuran. This can be achieved through the reaction of 2-methylfuran with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the furan ring to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2-methylfuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation: The furan ring can be oxidized under mild conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form 3-(hydroxymethyl)-2-methylfuran using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Hydroxymethyl)-2-methylfuran.
Scientific Research Applications
3-(Chloromethyl)-2-methylfuran has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methylfuran involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds. The furan ring can also participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
3-(Chloromethyl)furan: Lacks the methyl group at the second position, resulting in different reactivity and applications.
2-(Chloromethyl)furan: The chloromethyl group is at the second position, leading to different chemical behavior.
3-(Bromomethyl)-2-methylfuran: Similar structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the halogen.
Uniqueness: 3-(Chloromethyl)-2-methylfuran is unique due to the presence of both a chloromethyl and a methyl group on the furan ring. This dual substitution pattern imparts distinct reactivity and makes it a valuable intermediate for synthesizing a variety of complex molecules.
Properties
IUPAC Name |
3-(chloromethyl)-2-methylfuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-5-6(4-7)2-3-8-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMCHYYCSCXID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494661 | |
Record name | 3-(Chloromethyl)-2-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-33-7 | |
Record name | 3-(Chloromethyl)-2-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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